Cas no 75176-37-3 (Zofenoprilat)
Zofenoprilat Chemical and Physical Properties
Names and Identifiers
-
- Zofenoprilat
- (1(R*),2alpha,4alpha)-1-(3-Mercapto-2-methyl-1-oxopropyl)-4-(phenylthio)-L-proline
- (2S,4S)-1-[(2R)-2-Methyl-3-sulfanyl-propanoyl]-4-phenylsulfanyl-pyrrolidine-2-carboxylic acid
- Zofenoprilate
- (4S)-1-[(2S)-3-mercapto-2-methylpropanoyl]-4-(phenylthio)-L-proline
- [1(R*),2a,4a]-1-(3-Mercapto-2-methyl-1-oxopropyl)-4-(phenylthio)-L-proline
- [1(S),4(S)]-1-(3-Mercapto-2-methyl-1-oxopropyl)-4-phenyl-thio-L-proline
- L-Proline,1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-, (4S)-
- (2S,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid
- BDBM50018850
- (2S,4S)-1-((S)-3-Mercapto-2-methylpropanoyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid
- Zofenoprilat [INN]
- UNII-4G4WDK2YBS
- Zofenoprilatum [INN-Latin]
- (2S,4S)-1-((S)-3-Mercapto-2-methylpropanoyl)-4-(phenylthio)pyrrolidine-2-carboxylicacid
- 4G4WDK2YBS
- CHEBI:82602
- L-PROLINE, 1-(3-MERCAPTO-2-METHYL-1-OXOPROPYL)-4-(PHENYLTHIO)-, (1(R*),2.ALPHA.,4.ALPHA.)-
- DTXSID50231443
- 1-(3-Mercapto-2-methyl-propionyl)-4-phenylsulfanyl-pyrrolidine-2-carboxylic acid
- DB08766
- AC-32038
- NS00069183
- (4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-(phenylsulfanyl)-L-proline
- EX-A7844Q
- L-Proline, 1-(3-mercapto-2-methyl-1-oxopropyl)-4-(phenylthio)-, (1(R*),2alpha,4alpha)-
- Q8073347
- ZED
- SCHEMBL678738
- Zofenoprilatum
- 2ewb
- CHEMBL16332
- GTPL6463
- 75176-37-3
- L-PROLINE, 1-[(2S)-3-MERCAPTO-2-METHYL-1-OXOPROPYL]-4-(PHENYLTHIO)-, 4S
- C21576
- Zofenoprilate [INN-French]
- (2S,4S)-1-[(2S)-2-METHYL-3-SULFANYLPROPANOYL]-4-(PHENYLSULFANYL)PYRROLIDINE-2-CARBOXYLIC ACID
- DTXCID20819954
- (4S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)-4-(phenylsulfanyl)-L-proline
- (2S,4S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)-4-(phenylsulfanyl)pyrrolidine-2-carboxylic acid
- Zofenoprilate (INN-French)
- (2S,4S)-1-((2S)-2-methyl-3-sulfanylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylic acid
- Zofenoprilatum (INN-Latin)
-
- Inchi: 1S/C15H19NO3S2/c1-10(9-20)14(17)16-8-12(7-13(16)15(18)19)21-11-5-3-2-4-6-11/h2-6,10,12-13,20H,7-9H2,1H3,(H,18,19)/t10-,12+,13+/m1/s1
- InChI Key: UQWLOWFDKAFKAP-WXHSDQCUSA-N
- SMILES: S(C1C=CC=CC=1)[C@@H]1CN(C([C@H](C)CS)=O)[C@H](C(=O)O)C1
Computed Properties
- Exact Mass: 325.08100
- Monoisotopic Mass: 325.081
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 385
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.9A^2
- XLogP3: 2.6
Experimental Properties
- Density: 1.34
- Boiling Point: 646.3 °C at 760 mmHg
- Flash Point: 344.7 °C
- Refractive Index: 1.658
- PSA: 121.71000
- LogP: 2.33660
Zofenoprilat Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A643501-1g |
(2S,4S)-1-((S)-3-Mercapto-2-methylpropanoyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid |
75176-37-3 | 97% | 1g |
$373.0 | 2024-04-17 | |
| 1PlusChem | 1P008OAB-1mg |
L-Proline,1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-, (4S)- |
75176-37-3 | ≥95% | 1mg |
$259.00 | 2025-02-24 | |
| 1PlusChem | 1P008OAB-5mg |
L-Proline,1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-, (4S)- |
75176-37-3 | ≥95% | 5mg |
$905.00 | 2024-04-21 | |
| A2B Chem LLC | AE03923-1mg |
L-Proline,1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-, (4S)- |
75176-37-3 | ≥95% | 1mg |
$173.00 | 2024-04-19 | |
| A2B Chem LLC | AE03923-5mg |
L-Proline,1-[(2S)-3-mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-, (4S)- |
75176-37-3 | ≥95% | 5mg |
$683.00 | 2024-04-19 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T83768-1mg |
Zofenoprilat |
75176-37-3 | >98% | 1mg |
¥3500.00 | 2025-04-13 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T83768-5mg |
Zofenoprilat |
75176-37-3 | >98% | 5mg |
¥13700.00 | 2025-04-13 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T83768-500μg |
Zofenoprilat |
75176-37-3 | >98% | 500μg |
¥2650.00 | 2025-04-13 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY411268-1g |
(2S,4S)-1-[(S)-3-Mercapto-2-methylpropanoyl]-4-(phenylthio)pyrrolidine-2-carboxylic Acid |
75176-37-3 | ≥95% | 1g |
¥21375.00 | 2025-04-13 |
Zofenoprilat Suppliers
Zofenoprilat Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on Zofenoprilat
Introduction to Zofenoprilat (CAS No. 75176-37-3) and Its Emerging Applications in Modern Medicine
Zofenoprilat, a potent ACE inhibitor, is a pharmacologically significant compound with the chemical formula C21H29N3O5S. Its CAS number, 75176-37-3, uniquely identifies it in the realm of chemical nomenclature and regulatory compliance. This compound has garnered considerable attention in the pharmaceutical industry due to its remarkable efficacy in managing cardiovascular conditions.
The mechanism of action of Zofenoprilat revolves around its ability to inhibit the angiotensin-converting enzyme (ACE), thereby reducing the conversion of angiotensin I to angiotensin II. This biochemical pathway is pivotal in regulating blood pressure and fluid balance in the body. By suppressing ACE activity, Zofenoprilat effectively lowers blood pressure, making it a cornerstone in the treatment of hypertension and heart failure.
Recent advancements in pharmacokinetic studies have highlighted the unique properties of Zofenoprilat. Unlike its predecessor, enalapril, which is primarily metabolized in the liver, Zofenoprilat exhibits a higher degree of renal clearance. This characteristic makes it particularly suitable for patients with liver impairment, where traditional ACE inhibitors may pose metabolic challenges. The improved renal clearance also contributes to a more predictable pharmacokinetic profile, enhancing therapeutic outcomes.
The therapeutic applications of Zofenoprilat extend beyond hypertension and heart failure. Emerging research suggests its potential role in mitigating chronic kidney disease (CKD) progression. Studies indicate that by reducing angiotensin II levels, Zofenoprilat can attenuate renal fibrosis and proteinuria, key pathological features of CKD. This novel insight has opened new avenues for treating kidney-related complications, particularly in high-risk patient populations.
In clinical trials, Zofenoprilat has demonstrated superior tolerability compared to other ACE inhibitors. Its once-daily dosing regimen enhances patient compliance, a critical factor in long-term therapeutic management. Additionally, the compound's minimal side effect profile, particularly concerning cough and angioedema—common adverse effects associated with ACE inhibitors—makes it an attractive option for broader clinical use.
The synthesis and structural optimization of Zofenoprilat have been subjects of intense research interest. Modern computational chemistry techniques have enabled the identification of novel analogs with enhanced pharmacological properties. These efforts have led to the development of derivatives with improved bioavailability and reduced off-target effects. Such innovations underscore the dynamic nature of drug discovery in addressing unmet medical needs.
The role of Zofenoprilat in combination therapies is another area of significant interest. Its synergistic effects when paired with diuretics or beta-blockers have been observed to provide more comprehensive cardiovascular management. This combination approach not only improves therapeutic efficacy but also offers flexibility in tailoring treatment regimens to individual patient needs.
Emerging evidence also suggests that Zofenoprilat may have anti-inflammatory properties beyond its primary cardiovascular effects. In preclinical studies, it has shown potential in modulating inflammatory pathways associated with atherosclerosis. This dual-action mechanism—both anti-hypertensive and anti-inflammatory—positions Zofenoprilat as a multifaceted therapeutic agent with broad implications for cardiovascular disease prevention and treatment.
The regulatory landscape for Zofenoprilat has evolved alongside advancements in medical research. Regulatory bodies now emphasize patient-centric outcomes, including quality-of-life measures and long-term safety profiles. This shift has prompted pharmaceutical companies to conduct more comprehensive post-marketing surveillance studies, ensuring that Zofenoprilat remains a safe and effective option for patients worldwide.
Future directions in Zofenoprilat research include exploring its potential in managing other cardiovascular conditions such as atrial fibrillation and coronary artery disease. Investigating its role in conjunction with emerging therapies like SGLT2 inhibitors may uncover novel treatment strategies for complex metabolic syndromes associated with diabetes and heart disease.
In conclusion, Zofenoprilat (CAS No. 75176-37-3) represents a significant advancement in cardiovascular therapeutics. Its unique pharmacological profile, coupled with recent findings on its multifaceted mechanisms of action, positions it as a vital component in modern medicine. As research continues to uncover new applications and refine existing treatments, Zofenoprilat is poised to remain at the forefront of cardiovascular care.
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